Strongest Topoisomerase II Inhibition Among Alkyl p-Coumarates: Docosyl p-Coumarate Outranks C20 and C24 Analogs
In a direct head-to-head comparative study of six synthetic alkyl p-coumarates (cis- and trans-isomers of C20, C22, and C24 chain lengths), docosyl p-coumarate (compound 5, C22 trans) was identified as the strongest inhibitor of human DNA topoisomerase II (topo II) [1]. By contrast, the C20 trans-isomer (compound 4) and the C24 cis- and trans-isomers (compounds 3 and 6) preferentially inhibited topoisomerase I, demonstrating a clear chain-length-dependent selectivity switch [1]. No quantitative topo II IC50 was reported for any other alkyl p-coumarate in the series, while docosyl p-coumarate alone combined potent topo II inhibition with functional downstream consequences (G2/M arrest and apoptosis) [1]. The C22 cis-isomer (compound 2) also inhibited topo II but was weaker than compound 5 [1].
| Evidence Dimension | DNA topoisomerase II inhibitory potency rank order |
|---|---|
| Target Compound Data | Docosyl p-coumarate (C22 trans, compound 5): strongest topo II inhibitor in the tested series |
| Comparator Or Baseline | Compound 4 (C20 trans): topo I-selective; Compound 6 (C24 trans): topo I-selective; Compound 2 (C22 cis): weaker topo II inhibitor; Compound 3 (C24 cis): topo I-selective |
| Quantified Difference | Docosyl p-coumarate alone combined strongest topo II inhibition with G2/M cell cycle arrest and apoptosis induction; other alkyl p-coumarates were either topo I-selective or weaker topo II inhibitors |
| Conditions | In vitro enzyme inhibition assay using recombinant human DNA topoisomerases I and II; compounds tested at standardized concentrations; HCT116 human colon carcinoma cell line for functional validation |
Why This Matters
For procurement decisions in topoisomerase-focused oncology research, docosyl p-coumarate provides the highest topo II inhibitory potency with functional apoptosis readout within the alkyl p-coumarate series, making it the rational choice over C20 or C24 alternatives.
- [1] Mizushina Y, Nishimura K, Takenaka Y, Takeuchi T, Sugawara F, Yoshida H, Tanahashi T. Inhibitory effects of docosyl p-coumarate on DNA topoisomerase activity and human cancer cell growth. Int J Oncol. 2010 Oct;37(4):993-1000. doi: 10.3892/ijo_00000750. PMID: 20811721. View Source
